GDC-0879 vs. Vemurafenib: Differential Sensitivity in ΔNVTAP BRAF Mutant Models
GDC-0879 exhibits unique inhibitory activity against cell lines harboring the ΔNVTAP BRAF deletion mutation, a genotype that confers complete resistance to the approved B-Raf inhibitor vemurafenib (PLX4032) [1]. In head-to-head cellular viability assays, ΔNVTAP mutant cell lines demonstrated high sensitivity to GDC-0879 but were completely resistant to vemurafenib after 1 hour of treatment [2].
| Evidence Dimension | Cell viability in ΔNVTAP mutant BRAF cell lines |
|---|---|
| Target Compound Data | High sensitivity (viable cells significantly reduced) |
| Comparator Or Baseline | Vemurafenib (PLX4032): complete resistance |
| Quantified Difference | Sensitive vs. resistant (qualitative binary outcome) |
| Conditions | Cell viability assays in pancreatic cancer cell lines expressing the ΔNVTAP BRAF deletion mutant, 72-hour treatment [1] |
Why This Matters
This differential activity is critical for researchers investigating non-V600E BRAF mutations or studying mechanisms of acquired resistance to clinical B-Raf inhibitors.
- [1] Foster SA, et al. Activation mechanism of oncogenic deletion mutations in BRAF. Cancer Cell. 2016. View Source
- [2] Pancreatic Cancer - GDC 0879 - BRAF delNVTAP. Veri Larvol. Accessed 2026. View Source
